6-(Methylsulfonyl)pyridin-3-amine
Overview
Description
6-(Methylsulfonyl)pyridin-3-amine is an organic compound with the molecular formula C6H8N2O2S It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylsulfonyl)pyridin-3-amine typically involves the introduction of the methylsulfonyl group and the amine group onto the pyridine ring. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate, a solvent like ethanol or water, and a temperature range of 80-100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(Methylsulfonyl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to form amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
6-(Methylsulfonyl)pyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(Methylsulfonyl)pyridin-3-amine involves its interaction with specific molecular targets. The presence of the methylsulfonyl group and the amine group allows it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: A selective COX-2 inhibitor with anti-inflammatory properties.
5-Bromo-2-methylpyridin-3-amine: A precursor used in the synthesis of pyridine derivatives.
Uniqueness
6-(Methylsulfonyl)pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring. The combination of the methylsulfonyl group and the amine group provides distinct chemical reactivity and potential for diverse applications in various fields.
Biological Activity
6-(Methylsulfonyl)pyridin-3-amine is a compound of interest due to its potential therapeutic applications, particularly in inflammatory and autoimmune diseases. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a methylsulfonyl group and an amine functional group. This structural configuration is believed to contribute to its biological activity, particularly in modulating signaling pathways related to inflammation and immune responses.
Anti-inflammatory Effects
Research indicates that this compound may act as an inhibitor of the Janus kinase (JAK) signaling pathway. JAK inhibitors are known for their role in treating various inflammatory conditions by blocking cytokine signaling. The compound has shown efficacy in reducing the expression of pro-inflammatory cytokines in vitro, suggesting its potential for treating diseases characterized by excessive inflammation, such as rheumatoid arthritis and psoriasis .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Studies indicate that it may inhibit the proliferation of certain cancer cell lines, including prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, likely mediated through the modulation of JAK/STAT signaling pathways .
Antimicrobial Activity
Preliminary studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. This suggests potential applications in treating bacterial infections, although further investigation is required to elucidate the specific mechanisms involved .
The biological activity of this compound is primarily attributed to its interaction with key signaling pathways:
- JAK/STAT Pathway : Inhibition of this pathway can lead to decreased production of inflammatory mediators.
- Cyclooxygenase Inhibition : The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the synthesis of prostaglandins involved in inflammation.
Case Studies
- In Vitro Studies : A study conducted on human chondrocytes demonstrated that treatment with this compound significantly reduced the expression of matrix metalloproteinases (MMPs), which are involved in cartilage degradation during inflammatory responses .
- Animal Models : In animal models of arthritis, administration of the compound resulted in reduced swelling and joint destruction, indicating its therapeutic potential in managing autoimmune conditions .
Data Summary
Properties
IUPAC Name |
6-methylsulfonylpyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-11(9,10)6-3-2-5(7)4-8-6/h2-4H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQVUJPCFHWOGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80601897 | |
Record name | 6-(Methanesulfonyl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80601897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187143-22-2 | |
Record name | 6-(Methanesulfonyl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80601897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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